1,1'-Bicyclopentene

Übersicht

Beschreibung

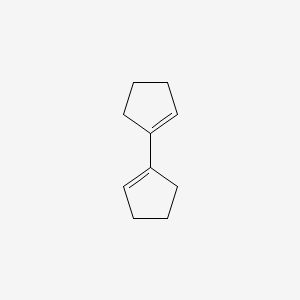

1,1’-Bicyclopentene is an organic compound with the molecular formula C₁₀H₁₄

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’-Bicyclopentene can be synthesized through various methods. One common approach involves the dimerization of cyclopentadiene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the bicyclic structure. Another method involves the use of transition metal catalysts to promote the coupling of cyclopentene derivatives .

Industrial Production Methods: In an industrial setting, the production of 1,1’-Bicyclopentene may involve continuous flow processes to ensure high yield and efficiency. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Bicyclopentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Reduction reactions can convert 1,1’-Bicyclopentene into saturated bicyclic compounds.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Diketones and other oxygenated derivatives.

Reduction: Saturated bicyclic compounds.

Substitution: Halogenated bicyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

1,1'-Bicyclopentene is utilized as a fundamental building block in organic synthesis. It can be transformed into various derivatives through functionalization reactions. For instance, it can undergo halogenation, oxidation, and other transformations to yield compounds with diverse functionalities. The ability to modify its structure makes it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis Methods

The synthesis of this compound typically involves the dimerization of cyclopentadiene under catalytic conditions. Various methods have been developed to enhance yield and efficiency, including continuous flow processes that utilize advanced catalytic systems.

Biological Applications

Bioisostere in Drug Design

this compound has gained attention as a bioisostere for phenyl rings in pharmaceutical compounds. By replacing phenyl groups with BCPs, researchers have observed improved pharmacokinetic properties such as solubility and metabolic stability. For example, the incorporation of BCP into γ-secretase inhibitors has led to compounds with enhanced passive permeability and oral absorption characteristics .

Case Study: Antibacterial Activity

Research has demonstrated that BCP derivatives exhibit significant antibacterial activity against various strains of bacteria. A study highlighted that BCPA analogues displayed improved metabolic stability and efficacy compared to traditional compounds like ciprofloxacin . This suggests that BCPs can serve as effective scaffolds for developing new antimicrobial agents.

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is employed in producing specialty chemicals and materials. Its unique structural properties allow it to be used in formulating advanced materials with desirable physical and chemical characteristics .

Table: Comparison of Properties

| Property | Phenyl Ring | This compound |

|---|---|---|

| Aqueous Solubility | Moderate | High |

| Metabolic Stability | Low | High |

| Lipophilicity | High | Moderate |

| Binding Affinity | Variable | Enhanced |

Wirkmechanismus

The mechanism by which 1,1’-Bicyclopentene exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Bicyclo[1.1.1]pentane: Another bicyclic compound with a similar structure but different chemical properties.

Cyclopentadiene: A precursor to 1,1’-Bicyclopentene and other bicyclic compounds.

1,1’-Bi(cyclopent-1-en-1-yl): A compound with a similar bicyclic structure but different functional groups.

Uniqueness: 1,1’-Bicyclopentene is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.

Biologische Aktivität

1,1'-Bicyclopentene (BCP) is a bicyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of BCP, highlighting its applications in medicinal chemistry, particularly as a bioisostere for enhancing drug properties.

Structural Characteristics

Bicyclo[1.1.1]pentane is characterized by a rigid, three-dimensional structure that allows it to serve as a non-classical bioisostere for phenyl rings in drug design. This structural modification can significantly enhance the pharmacokinetic properties of various compounds, including improved solubility and metabolic stability.

Anti-inflammatory Properties

Recent studies have demonstrated that BCP derivatives exhibit potent anti-inflammatory effects. For instance, a study evaluated BCP-containing analogues of lipoxin A4 (LXA4) and found that one derivative significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% and downregulated pro-inflammatory cytokines such as TNFα and MCP1. The half-maximal inhibitory concentration (IC50) values were reported in the picomolar range, indicating high potency .

Enzyme Inhibition

The BCP motif has been successfully applied to enhance enzyme inhibitors' efficacy. A notable example includes the modification of a γ-secretase inhibitor where replacing the para-substituted fluorophenyl ring with a BCP led to an equipotent enzyme inhibitor with improved passive permeability and solubility. This modification resulted in significantly enhanced oral absorption characteristics in mouse models .

Case Study 1: Anti-inflammatory BCP Derivatives

A series of novel BCP-containing sLXm analogues were synthesized and evaluated for their biological activity. The results indicated that these compounds could serve as effective inflammatory regulators, showcasing their therapeutic potential in treating inflammatory diseases .

Case Study 2: Drug Development Applications

The application of BCP in drug development was highlighted through its use as a replacement for benzene rings in various pharmaceutical compounds. For example, Pfizer's γ-secretase inhibitor demonstrated that substituting the phenyl ring with BCP not only maintained cell activity but also improved solubility and metabolic stability, making it a promising candidate for further development .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound derivatives compared to traditional phenyl-based compounds:

| Compound Type | Activity Type | IC50 Value (nM) | Solubility Improvement | Metabolic Stability |

|---|---|---|---|---|

| Traditional Phenyl | Anti-inflammatory | >1000 | - | Moderate |

| BCP Derivative | Anti-inflammatory | <0.001 | Significant (~4-fold) | High |

| γ-Secretase Inhibitor | Enzyme inhibition | <10 | Excellent | High |

Future Directions

The exploration of BCP derivatives continues to expand within medicinal chemistry. Future research may focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which BCP enhances drug properties.

- Broader Applications : Investigating other therapeutic areas beyond anti-inflammatory and enzyme inhibition.

- Synthetic Methodologies : Developing scalable synthesis methods for producing BCP derivatives efficiently.

Eigenschaften

IUPAC Name |

1-(cyclopenten-1-yl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-6-9(5-1)10-7-3-4-8-10/h5,7H,1-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUARQURWMXSDAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340141 | |

| Record name | 1,1'-Bicyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-02-1 | |

| Record name | 1,1'-Bicyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.